4-(4-Nitrophenoxy)benzoic acid 4-(4-Nitrophenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 16309-45-8
VCID: VC21077647
InChI: InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)
SMILES: C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H9NO5
Molecular Weight: 259.21 g/mol

4-(4-Nitrophenoxy)benzoic acid

CAS No.: 16309-45-8

Cat. No.: VC21077647

Molecular Formula: C13H9NO5

Molecular Weight: 259.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenoxy)benzoic acid - 16309-45-8

Specification

CAS No. 16309-45-8
Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
IUPAC Name 4-(4-nitrophenoxy)benzoic acid
Standard InChI InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)
Standard InChI Key XTVBFFGZCMYUJX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

4-(4-Nitrophenoxy)benzoic acid is an aromatic compound with a molecular formula of C₁₄H₉NO₅. It consists of a benzoic acid unit connected to a 4-nitrophenyl group through an oxygen atom, forming an ether linkage. The compound can be classified as a functionalized diaryl ether with carboxylic acid and nitro substituents.

Physical and Chemical Properties

Based on the available data and properties of similar compounds, the following table summarizes the expected physical and chemical properties of 4-(4-Nitrophenoxy)benzoic acid:

PropertyValue/DescriptionNotes
Molecular Weight271.22 g/molCalculated from molecular formula
Physical AppearanceCrystalline solidBased on similar compounds
SolubilityPoorly soluble in water, soluble in organic solventsTypical for aromatic acids
Melting PointEstimated 200-250°CBased on similar compounds
Boiling Point>400°CBased on similar nitro-aromatic compounds
AciditypKa ~4-5Typical for substituted benzoic acids
UV-Vis AbsorptionStrong absorption in UV regionDue to aromatic systems and nitro group

The nitro group (-NO₂) in the para position of one phenyl ring contributes to the electron-withdrawing properties of the molecule, while the carboxylic acid group (-COOH) imparts acidic character. Both functional groups provide sites for potential chemical modifications and interactions.

Synthesis Methods

Reaction Conditions and Yield

Based on the synthesis of the related 3-(4-nitrophenoxy)benzoic acid, the following reaction conditions might be employed:

ParameterConditionExpected Outcome
SolventDMSOFacilitates nucleophilic aromatic substitution
BasePotassium carbonateDeprotonates the phenolic OH group
Temperature130°CPromotes reaction completion
Reaction Time12 hoursEnsures high conversion
Expected Yield>90%Based on similar reactions

The high yield observed in the synthesis of 3-(4-nitrophenoxy)benzoic acid (reported as 98%) suggests that the synthesis of 4-(4-nitrophenoxy)benzoic acid could similarly be efficient under optimized conditions.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic methods commonly used for the characterization of 4-(4-Nitrophenoxy)benzoic acid and similar compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would show distinct patterns for the aromatic protons in both phenyl rings. Based on related compounds, the following signals might be observed:

  • Aromatic protons of the nitrophenyl ring: two doublets (each integrating for 2H)

  • Aromatic protons of the benzoic acid ring: two doublets (each integrating for 2H)

  • Carboxylic acid proton: singlet (1H) at downfield chemical shift

By comparison, the 3-(4-nitrophenoxy)benzoic acid shows characteristic signals in its ¹H NMR spectrum at (300 MHz, CDCl₃): δ [ppm] 7.03 (d, 2H), 7.33 (d, 1H), 7.54 (t, 1H), 7.80 (s, 1H), 7.98 (d, 1H), 8.22 (d, 2H), 12.70 (s, 1H) . The 4-(4-nitrophenoxy)benzoic acid would show a simpler pattern due to its para-substitution on both rings.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are likely effective methods for analyzing 4-(4-nitrophenoxy)benzoic acid, similar to those used for benzoic acid derivatives . These techniques would be useful for monitoring reaction progress and assessing compound purity.

Mass Spectrometry

Mass spectrometry would provide definitive confirmation of molecular mass and fragmentation patterns. The molecular ion peak would be expected at m/z 271, corresponding to the molecular weight of C₁₄H₉NO₅.

Applications and Biological Activity

Comparison with Structurally Similar Compounds

The biological and chemical activities of 4-(4-nitrophenoxy)benzoic acid can be inferred from structurally related compounds:

CompoundStructural SimilarityNotable Properties/Applications
3-(4-Nitrophenoxy)benzoic acidPositional isomerUsed in chemical synthesis
4-(4-Cyano-2-methylphenoxy)benzoic acidSimilar diaryl ether structurePotential antimicrobial and anti-inflammatory properties
Benzoic acid derivativesCommon benzoic acid coreVarious applications in pharmaceutical research

Reactivity and Chemical Transformations

The presence of both carboxylic acid and nitro functional groups makes 4-(4-nitrophenoxy)benzoic acid susceptible to various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The nitro group can be reduced to an amino group, which further expands the potential for derivatization

  • The ether linkage provides stability but can be cleaved under specific conditions

Comparison with Other Nitrophenoxy Derivatives

Structure-Activity Relationships

The position of substituents in nitrophenoxy benzoic acids can significantly affect their properties and applications. A comparison of 4-(4-nitrophenoxy)benzoic acid with its isomers and related compounds illustrates these relationships:

CompoundStructural DifferenceProperty Differences
4-(4-Nitrophenoxy)benzoic acidPara-para substitutionLikely higher symmetry and crystallinity
3-(4-Nitrophenoxy)benzoic acidMeta-para substitutionDifferent electronic distribution; synthesized with 98% yield
4-(2-Nitrophenoxy)benzoic acidPara-ortho substitutionPotential steric hindrance at the ether linkage

Electronic Effects

The para positioning of both the nitro group and the carboxylic acid group in 4-(4-nitrophenoxy)benzoic acid creates a unique electronic environment:

  • The nitro group withdraws electron density from one aromatic ring

  • The carboxylic acid withdraws electron density from the other ring

  • The oxygen linking the two rings serves as an electron-donating group to both rings

  • This arrangement results in a polarized molecule with distinct electronic regions

These electronic properties may contribute to the compound's reactivity patterns and potential applications in electronic materials or as ligands in coordination chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator